molecular formula C11H11NOS B2459267 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol CAS No. 244152-82-7

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol

Cat. No. B2459267
M. Wt: 205.28
InChI Key: LCPBYVWZYHAONB-UHFFFAOYSA-N
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Description

“[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” is a chemical compound with a complex structure. It belongs to the thiazole class and contains a methylphenyl group attached to a thiazole ring. The presence of the hydroxymethyl group suggests potential reactivity and biological activity.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures for this exact compound, thiazoles are often synthesized through cyclization reactions involving thioamides and α-haloketones. Researchers may explore variations of these methods to obtain “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol.”



Molecular Structure Analysis

The molecular formula of “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” suggests the following structure:


C11H11NOS\text{C}_{11}\text{H}_{11}\text{NOS}


The thiazole ring consists of a sulfur atom (S) and a nitrogen atom (N) connected to adjacent carbon atoms. The methylphenyl group is attached to the thiazole ring. Analyzing the bond angles, hybridization, and stereochemistry of this compound would provide further insights.



Chemical Reactions Analysis

Understanding the reactivity of “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” is crucial. It may participate in nucleophilic substitutions, oxidation reactions, or form complexes with metal ions. Investigating its behavior under various conditions will reveal its chemical versatility.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Melting Point : Investigate the temperature at which “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” transitions from solid to liquid.

    • Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).

    • Color and Odor : Note any observable color or odor characteristics.




  • Chemical Properties :



    • Acidity/Basicity : Assess whether it behaves as an acid or base.

    • Stability : Investigate its stability under different conditions (e.g., pH, temperature).

    • Reactivity : Explore its reactivity with common reagents.




Safety And Hazards

As with any chemical, “[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol” poses potential hazards:



  • Toxicity : Evaluate its toxicity to humans and the environment.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Personal Protective Equipment : Recommend appropriate PPE during handling.


Future Directions


  • Biological Studies : Investigate its biological activity (e.g., antimicrobial, anticancer) through in vitro and in vivo experiments.

  • Structure-Activity Relationship (SAR) : Explore analogs to understand the impact of structural modifications.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Drug Development : Assess its potential as a drug candidate.


properties

IUPAC Name

[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-5,7,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPBYVWZYHAONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol

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